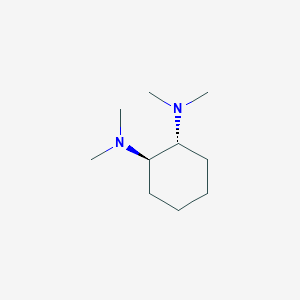
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of (1R,2R)-1,2-diaminocyclohexane has been explored in several studies. One approach involves the reduction of an aminal derived from (1R,2R)-diaminocyclohexane to achieve N,N'-trisubstituted 1,2-diamines. This method has been discussed with an emphasis on its scope and limitations, as well as its application in synthesizing unsymmetrical N,N'-tetrasubstituted 1,2-diamines . Another study reports the synthesis of N,N'-unsymmetrically tetrasubstituted cyclic 1,2-diamines, highlighting the structural nature and characteristic features of these compounds . Additionally, a series of N,N'-dialkylated derivatives have been synthesized, demonstrating a one-pot preparation approach. These derivatives have been used as organocatalysts and chiral ligands in various organic reactions .
Molecular Structure Analysis
The molecular structure of (1R,2R)-N,N'-diisobutyl-N,N'-dimethylcyclohexane-1,2-diamine has been elucidated, revealing a chiral diamine with fixed R configuration at the stereogenic carbon centers of the cyclohexane backbone. The crystal structure analysis shows that the configuration at one of the nitrogen centers is fixed, while the other is disordered with a majority S configuration. Both isobutyl groups are arranged in a trans position relative to the cyclohexane backbone .
Chemical Reactions Analysis
The use of (1R,2R)-cyclohexane-1,2-diamine derivatives in chemical reactions has been documented. For instance, these diamines have been applied as asymmetric ligands and organocatalysts in the synthesis of α-hydroxy γ-keto esters and in Meerwein–Ponndorf–Verley reductions and Henry reactions . Furthermore, the oxidation of tetracyanoferrate(II) chelates with optically active 1,2-diamines has been studied, leading to the formation of tetracyano(diamine)ferrate(III) complexes under acidic conditions and tetracyano(1,2-diimine)ferrate(II) complexes under neutral and basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,2R)-1,2-diaminocyclohexane derivatives have been characterized using various spectroscopic techniques. For example, the N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine derivative has been characterized by MS, IR, NMR, and X-ray single crystal analysis, revealing that it crystallizes in the monoclinic non-standard I2/a space group and is held together by a combination of C-H...O and C-H...N hydrogen bonds . Spectral measurements, including CD spectra, have been used to characterize the tetracyano(diamine)ferrate(III) complexes, which exhibit a moderate positive Cotton effect .
Aplicaciones Científicas De Investigación
-
Asymmetric Catalysis
- Field : Chemistry, specifically organic synthesis .
- Application : “(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine” is used as a versatile ligand for the formation of metal complexes . These complexes can be used in asymmetric catalysis, a process that produces chiral molecules, which are key in the production of pharmaceuticals and agrochemicals .
- Method : The compound is used to form metal complexes, which are then used in the synthesis of chiral molecules . The exact procedures and parameters would depend on the specific reaction being carried out.
- Results : The use of this compound in asymmetric catalysis can lead to the production of chiral molecules with high enantiomeric excess, which is crucial in the pharmaceutical industry .
-
Synthesis of Chiral Tropocoronands
- Field : Organic Chemistry .
- Application : “(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine” is used in the synthesis of chiral tropocoronands . Tropocoronands are a type of crown ether, and their chiral versions have potential utility in asymmetric catalysis .
- Method : The compound is used as a building block in the synthesis of chiral tropocoronands . The exact procedures and parameters would depend on the specific synthesis being carried out.
- Results : The synthesis of chiral tropocoronands can lead to new catalysts for asymmetric reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458275 | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |
CAS RN |
53152-69-5 | |
| Record name | trans-(-)-N,N,N′,N′-Tetramethyl-1,2-cyclohexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53152-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-1N,1N,2N,2N-Tetramethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



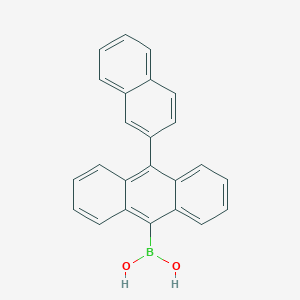
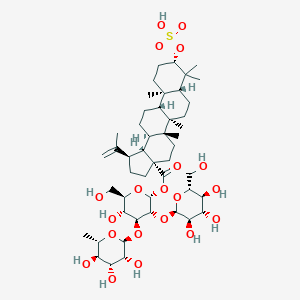
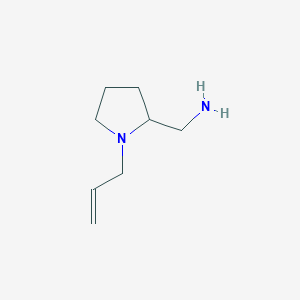

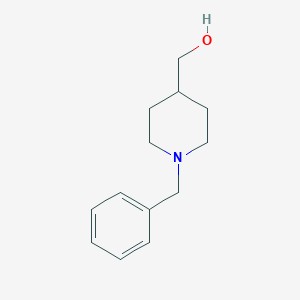
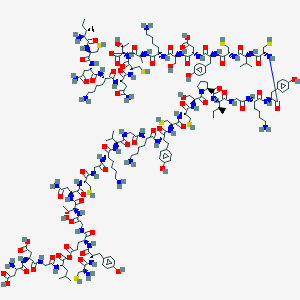

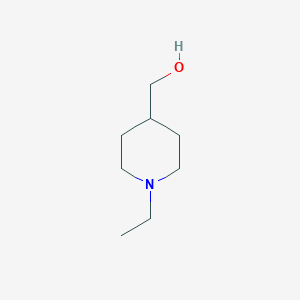
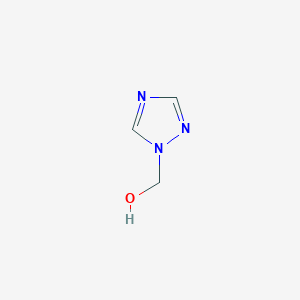

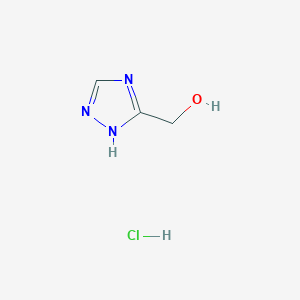

![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)
